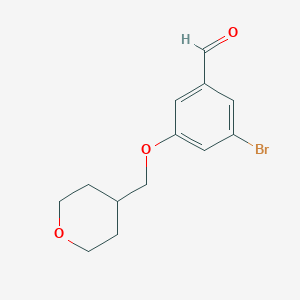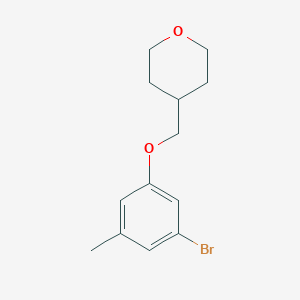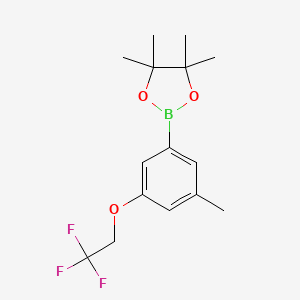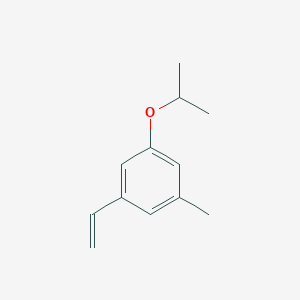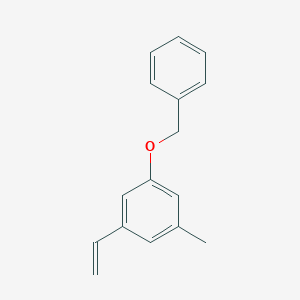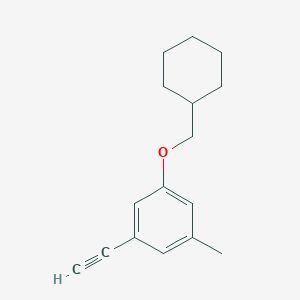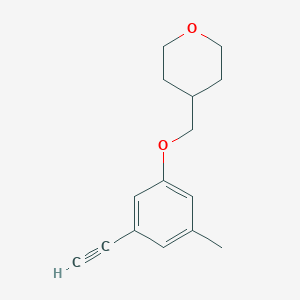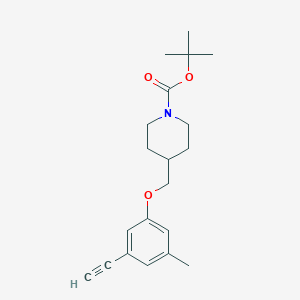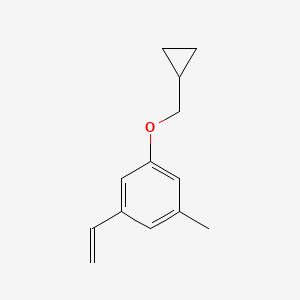
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group, a methyl group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-5-vinylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium catalysts, can be employed to enhance the efficiency of the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxy-3-methyl-5-vinylbenzoic acid.
Reduction: Formation of 1-(Cyclopropylmethoxy)-3-methyl-5-ethylbenzene.
Substitution: Formation of halogenated derivatives such as 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbromobenzene.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of enzyme activity, alteration of receptor binding, and influence on cellular signaling processes. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropylmethoxy)-3-methylbenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-(Cyclopropylmethoxy)-5-vinylbenzene:
1-(Cyclopropylmethoxy)-3-vinylbenzene: Lacks the methyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is unique due to the presence of both the cyclopropylmethoxy and vinyl groups on the benzene ring, which confer distinct chemical properties and reactivity. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethenyl-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-11-6-10(2)7-13(8-11)14-9-12-4-5-12/h3,6-8,12H,1,4-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBIOFVPNKGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CC2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
